molecular formula C8H13NO B13506571 octahydro-1H-indol-3-one

octahydro-1H-indol-3-one

Cat. No.: B13506571
M. Wt: 139.19 g/mol
InChI Key: FJAUWMQZPXPNPH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indol-3-one can be achieved through several methods. One common approach involves the hydrogenation of indole or its derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum. This process results in the complete saturation of the aromatic ring, yielding this compound.

Another method involves the reduction of 1H-indole-3-carbaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to a hydroxyl group, followed by cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves catalytic hydrogenation of indole derivatives. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The choice of catalyst, reaction temperature, and pressure are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already fully saturated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Further hydrogenated derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Octahydro-1H-indol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of octahydro-1H-indol-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Octahydro-1H-indol-3-one can be compared with other similar compounds, such as:

    Indole: The parent compound, which has an aromatic ring and different chemical properties.

    Indoline: A partially hydrogenated derivative of indole, with one double bond remaining in the ring system.

    Tetrahydroindole: Another partially hydrogenated derivative, with two double bonds remaining.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1,2,3a,4,5,6,7,7a-octahydroindol-3-one

InChI

InChI=1S/C8H13NO/c10-8-5-9-7-4-2-1-3-6(7)8/h6-7,9H,1-5H2

InChI Key

FJAUWMQZPXPNPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)CN2

Origin of Product

United States

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